N-[(quinolin-8-yl)methyl]methanesulfonamide N-[(quinolin-8-yl)methyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1486517-97-8
VCID: VC5438507
InChI: InChI=1S/C11H12N2O2S/c1-16(14,15)13-8-10-5-2-4-9-6-3-7-12-11(9)10/h2-7,13H,8H2,1H3
SMILES: CS(=O)(=O)NCC1=CC=CC2=C1N=CC=C2
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29

N-[(quinolin-8-yl)methyl]methanesulfonamide

CAS No.: 1486517-97-8

Cat. No.: VC5438507

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29

* For research use only. Not for human or veterinary use.

N-[(quinolin-8-yl)methyl]methanesulfonamide - 1486517-97-8

Specification

CAS No. 1486517-97-8
Molecular Formula C11H12N2O2S
Molecular Weight 236.29
IUPAC Name N-(quinolin-8-ylmethyl)methanesulfonamide
Standard InChI InChI=1S/C11H12N2O2S/c1-16(14,15)13-8-10-5-2-4-9-6-3-7-12-11(9)10/h2-7,13H,8H2,1H3
Standard InChI Key LIZSGAILLCFTSZ-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1=CC=CC2=C1N=CC=C2

Introduction

Chemical and Structural Properties

Molecular Characteristics

N-[(Quinolin-8-yl)methyl]methanesulfonamide features a quinoline ring system substituted at the 8-position with a methylsulfonamide group. Key properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂S
Molecular Weight236.29 g/mol
IUPAC NameN-(quinolin-8-ylmethyl)methanesulfonamide
SMILESCS(=O)(=O)NCC1=CC=CC2=C1N=CC=C2
Hazard StatementsH302, H315, H319, H335

The quinoline moiety provides aromaticity and π-π stacking potential, while the sulfonamide group enhances solubility and metal-coordination capabilities .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution between 8-(aminomethyl)quinoline and methanesulfonyl chloride under basic conditions . A representative procedure involves:

  • Reaction: 8-(Aminomethyl)quinoline is treated with methanesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.

  • Workup: The mixture is stirred at 0–25°C for 12–24 hours, followed by aqueous extraction and purification via column chromatography .

Yield: ~75–85% under optimized conditions.

Regioselective Halogenation

N-[(Quinolin-8-yl)methyl]methanesulfonamide serves as a substrate for metal-free C5 halogenation using trihaloisocyanuric acids (TCCA/TBCA) :

Halogen SourceMajor Product (Yield)Minor Product (Yield)
TCCA (Cl)C5-chloro (85%)C5,C7-dichloro (2%)
TBCA (Br)C5-bromo (79%)C5,C7-dibromo (3%)

This reactivity is attributed to the sulfonamide group directing electrophilic substitution via resonance stabilization .

Pharmacological and Biological Activities

Metal-Binding and Enzyme Inhibition

The compound acts as a bidentate ligand, coordinating metal ions (e.g., Zn²⁺, Cu²⁺) through the sulfonamide nitrogen and quinoline nitrogen . Key applications include:

  • Glyoxalase 1 (GLO1) Inhibition: Binds Zn²⁺ in the active site with IC₅₀ values as low as 0.8 µM, showing potential for treating anxiety and depression .

  • Antimicrobial Activity: Hybrid complexes with Cd²⁺ exhibit MIC values of 4 µg/mL against Staphylococcus aureus .

NF-κB Pathway Modulation

Structural analogs (e.g., N-(quinolin-8-yl)benzenesulfonamides) suppress NF-κB activation at IC₅₀ = 0.6 µM, suggesting anti-inflammatory applications .

Applications in Drug Discovery

Pharmacophore Development

Derivatives of N-[(quinolin-8-yl)methyl]methanesulfonamide are explored for:

  • Anticancer Agents: Modifications at C5 with pyridinyl groups improve binding to GLO1 and PARP-1 .

  • Antiviral Compounds: Quinoline-sulfonamide hybrids inhibit HIV-1 protease at sub-micromolar concentrations .

Radiopharmaceuticals

⁶⁴Cu- and ⁶⁸Ga-complexed derivatives are under investigation for positron emission tomography (PET) imaging .

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